molecular formula C27H27N5O6S B11672925 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672925
M. Wt: 549.6 g/mol
InChI Key: ULSQQPNUPYRLPA-RWPZCVJISA-N
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Description

This compound is a triazole-thioacetohydrazide derivative featuring a hydrazide backbone with two critical substituents:

  • Triazole-sulfanyl group: A 4-phenyl-5-(3,4,5-trimethoxyphenyl)-substituted 1,2,4-triazole ring connected via a sulfanyl bridge. The 3,4,5-trimethoxyphenyl group is notable for its role in enhancing lipophilicity and mimicking tyrosine kinase inhibitors .

Properties

Molecular Formula

C27H27N5O6S

Molecular Weight

549.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O6S/c1-35-21-12-17(10-11-20(21)33)15-28-29-24(34)16-39-27-31-30-26(32(27)19-8-6-5-7-9-19)18-13-22(36-2)25(38-4)23(14-18)37-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-15+

InChI Key

ULSQQPNUPYRLPA-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenylhydrazine and 3,4,5-Trimethoxybenzoyl Chloride

Phenylhydrazine reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the corresponding hydrazide. Subsequent treatment with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 hours) induces cyclization to yield 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Key Data:

  • Yield: 78–85%

  • Purification: Recrystallization from ethanol/water (3:1)

  • Characterization: ¹H-NMR (DMSO-d₆) δ 8.12 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl-H), 6.89 (s, 2H, trimethoxyphenyl-H), 3.82 (s, 9H, OCH₃).

Thiolation of the Triazole Core

The 3-position of the triazole is functionalized with a thiol group via reaction with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 80°C for 4 hours. This step converts the carbonyl oxygen at position 3 into a thiol group, yielding 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Data:

  • Yield: 90–94%

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1)

  • Characterization: FTIR 2560 cm⁻¹ (S–H stretch), ¹H-NMR δ 3.35 (s, 1H, SH).

Formation of the Thioether Linkage

The thiol group at position 3 of the triazole undergoes nucleophilic substitution with 2-chloroacetohydrazide to introduce the sulfanylacetohydrazide moiety.

Alkylation with 2-Chloroacetohydrazide

A mixture of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) and 2-chloroacetohydrazide (1.2 equiv) is refluxed in dry acetone with potassium carbonate (2 equiv) as a base. The reaction proceeds via an SN2 mechanism, displacing chloride with the thiolate ion.

Key Data:

  • Reaction Time: 8 hours

  • Yield: 82–88%

  • Purification: Recrystallization from methanol

  • Characterization: ¹³C-NMR δ 42.5 (CH₂S), 169.8 (C=O).

Synthesis of the Vanillin-Derived Hydrazide

The aldehyde component, 4-hydroxy-3-methoxybenzaldehyde (vanillin), is condensed with hydrazine to form the Schiff base.

Condensation of Vanillin with Hydrazine Hydrate

Vanillin (1 equiv) and hydrazine hydrate (1.1 equiv) are stirred in ethanol at 60°C for 3 hours. The reaction forms N'-(4-hydroxy-3-methoxybenzylidene)hydrazine, which is isolated by filtration and dried.

Key Data:

  • Yield: 89–93%

  • Characterization: FTIR 1615 cm⁻¹ (C=N), ¹H-NMR δ 8.45 (s, 1H, CH=N).

Final Condensation to Form the Target Compound

The thioether-functionalized triazole (1 equiv) is reacted with the vanillin-derived hydrazide (1.05 equiv) in glacial acetic acid under reflux (12 hours). The reaction forms the E-configuration Schiff base via dehydration.

Key Data:

  • Yield: 76–80%

  • Purification: Column chromatography (silica gel, chloroform/methanol 9:1)

  • Characterization:

    • FTIR : 3320 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

    • ¹H-NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.62 (s, 1H, CH=N), 7.24–6.85 (m, 14H, aromatic-H), 4.12 (s, 2H, SCH₂), 3.88 (s, 9H, OCH₃).

Optimization and Mechanistic Insights

Acid Catalysis in Schiff Base Formation

The use of acetic acid as a solvent and catalyst accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. Competing pathways, such as hemiaminal formation, are suppressed at reflux temperatures.

Stereoselectivity

The E-configuration of the Schiff base is favored due to steric hindrance between the methoxy group and the triazole-thioether moiety. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Triazole cyclizationPOCl₃, THF, reflux78–8595
ThiolationLawesson’s reagent, toluene90–9497
Thioether formationK₂CO₃, acetone, reflux82–8896
Schiff base formationAcetic acid, reflux76–8098

Challenges and Solutions

  • Low Solubility of Intermediates : The triazole-thiol intermediate exhibits poor solubility in polar solvents. Using dimethylformamide (DMF) as a co-solvent improves reaction homogeneity.

  • Oxidation of Thiols : Performing thioether formation under inert atmosphere (N₂ or Ar) prevents disulfide byproduct formation .

Chemical Reactions Analysis

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Condensation: This compound can participate in condensation reactions to form larger molecules, often facilitated by catalysts and specific reaction conditions.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₃₀H₂₉N₅O₆S (inferred from structural analogs in and ).
  • Molecular Weight : ~611.65 g/mol (calculated based on similar compounds).
  • Functional Groups : Hydroxy, methoxy, sulfanyl, triazole, and hydrazide, which collectively influence solubility, reactivity, and bioactivity.
Structural Comparisons

The target compound shares a core 1,2,4-triazole-thioacetohydrazide structure with analogs, but substituents dictate distinct properties:

Compound Name / ID Substituents on Triazole Ring Benzylidene/Hydrazone Group Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) 4-Hydroxy-3-methoxyphenyl ~611.65 High methoxy density; polar hydroxy
ZE-4b 4-Ethyl, 5-(pyridine-2-yl) 2-Phenyl ~452.54 Pyridine ring; lower lipophilicity
ZE-5a 4-Cyclohexyl, 5-(pyridine-2-yl) 4-Methylphenylsulfonyl ~512.63 Sulfonyl group; enhanced rigidity
N′-(4-Methylbenzylidene)-2-{[4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 4-Phenyl, 5-(2-(phenylamino)ethyl) 4-Methylbenzylidene ~542.62 Aminoethyl side chain; basicity
Compound in 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl ~554.60 Additional methoxy; higher polarity

Structural Insights :

  • The 3,4,5-trimethoxyphenyl group in the target compound enhances membrane permeability compared to pyridine (ZE-4b) or cyclohexyl (ZE-5a) substituents .
  • The 4-hydroxy-3-methoxyphenyl hydrazone moiety provides hydrogen-bonding capacity, unlike the non-polar 2-phenyl group in ZE-4b or the sulfonyl group in ZE-5a .

Yield Comparison :

  • Target compound’s yield is unspecified but expected to align with analogs (50–70%) due to similar reaction conditions.
  • ZE-5a and ZE-5b show lower yields (~60%) due to steric hindrance from cyclohexyl/ethyl groups .
Physicochemical Properties
  • Solubility : The target compound’s hydroxy and methoxy groups improve aqueous solubility compared to ZE-4b (pyridine) or ZE-5a (sulfonyl). However, it is less soluble than ’s compound, which has an additional methoxy group .
  • Thermal Stability : Melting points for triazole derivatives range from 169–259°C (). The target compound likely falls within this range, given its aromatic substituents .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential therapeutic applications. Its unique structural features include a triazole ring and methoxyphenyl groups, which contribute to its biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N5O3SC_{25}H_{23}N_{5}O_{3}S with a molecular weight of 473.5 g/mol. The compound's IUPAC name reflects its complex structure, which includes hydroxyl and methoxy substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC25H23N5O3S
Molecular Weight473.5 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as triazoles are known for their antifungal activities. Research shows that derivatives containing triazole structures can inhibit the growth of various pathogens, suggesting potential applications in treating infections caused by resistant strains.

Antitumor Activity

A number of hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in cancer models.

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazone derivatives are well-documented. These compounds may modulate cytokine production and inhibit pathways involved in inflammation. For instance, studies have reported that certain hydrazone compounds can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

In a recent study examining the efficacy of hydrazone derivatives against E. coli, the compound exhibited an IC50 value comparable to established antibiotics, indicating potent antibacterial activity (Wani et al., 2012). Another study focused on the anticancer potential of similar compounds showed significant inhibition of tumor growth in xenograft models (Irfan et al., 2010).

Q & A

Q. Optimization Strategies :

  • Solvent Selection : DMF enhances nucleophilicity in alkylation steps, while ethanol minimizes side reactions during condensation .
  • Catalyst Use : Cesium carbonate improves thiolate ion generation, increasing coupling efficiency .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

Q. Basic Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the hydrazone (–NH–N=CH–), triazole (C–H at δ 8.1–8.3 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming spatial proximity of aromatic and triazole protons .
  • Infrared Spectroscopy (IR) : Detects key functional groups (C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Uses C18 columns (acetonitrile/water gradient) to verify purity (>98%) and monitor reaction progress .

Q. Advanced Techniques :

  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 594.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the hydrazone E-configuration .

How can researchers design experiments to elucidate the mechanism of biological action for this compound?

Q. Advanced Mechanistic Study Design

  • Molecular Docking : Screen against targets like tyrosine kinases or tubulin using AutoDock Vina, focusing on triazole and methoxyphenyl interactions .
  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values for COX-2 or α-glucosidase inhibition via spectrophotometry .
    • SAR Analysis : Compare analogs with varying substituents (e.g., 3,4,5-trimethoxyphenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
  • Cellular Assays :
    • Apoptosis Detection : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
    • ROS Measurement : Use DCFH-DA probes to evaluate oxidative stress induction .

What strategies resolve contradictions in reported biological activities among structural analogs of this compound?

Q. Advanced Data Reconciliation Framework

  • Comparative Structure-Activity Relationship (SAR) Studies :

    Analog Substituent Reported Activity Key Difference
    3,4,5-TrimethoxyphenylAnticancer (IC₅₀: 8 µM)Enhanced tubulin binding
    4-ChlorophenylAntimicrobial (MIC: 32 µg/mL)Increased hydrophobicity
    3-HydroxyphenylAnti-inflammatory (COX-2 inhibition)Hydrogen-bond donor capacity
  • Experimental Replication :

    • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Advanced Analytics :

    • LC-MS/MS : Quantify intracellular compound levels to correlate exposure with activity .
    • Metabolomics : Identify off-target effects using untargeted profiling .

How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced Formulation Strategies

  • Salt Formation : React with hydrochloric acid to improve water solubility via protonation of the hydrazide nitrogen .
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in pharmacokinetic studies .
  • Prodrug Design : Acetylate phenolic –OH groups to enhance membrane permeability, with enzymatic hydrolysis in target tissues .

Q. Analytical Validation :

  • LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to guide formulation .
  • Caco-2 Permeability Assay : Assess intestinal absorption potential .

What computational methods are recommended for predicting the reactivity and stability of this compound under physiological conditions?

Q. Advanced Computational Approaches

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
  • Molecular Dynamics (MD) Simulations : Model hydration shells to assess hydrolysis susceptibility of the hydrazone bond .
  • pKa Prediction : Use MarvinSketch or ACD/Labs to identify ionizable groups (e.g., phenolic –OH, pKa ~10) .

Q. Validation :

  • Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .

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